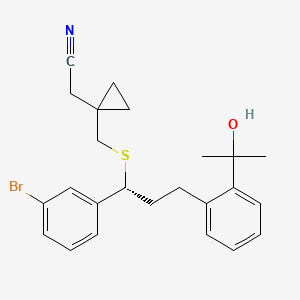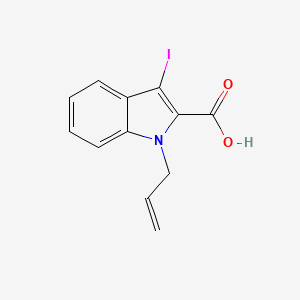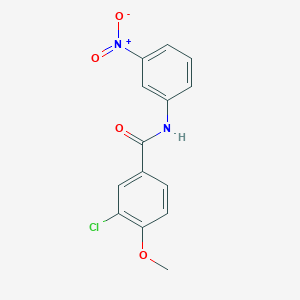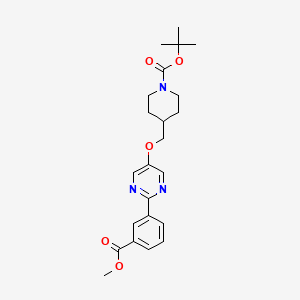![molecular formula C13H17NO7S B11830548 (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrobenzyl b-D-thiogalactopyranoside is a synthetic glycoside compound widely used in biochemical research. It serves as a substrate for the detection and quantification of β-galactosidase activity, producing a yellow product upon enzymatic hydrolysis. This compound is particularly valuable in various assays and research applications due to its specificity and sensitivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl b-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of thiogalactose attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired glycoside.
Industrial Production Methods
Industrial production of 4-Nitrobenzyl b-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by β-galactosidase, resulting in the release of 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at optimal pH and temperature for β-galactosidase activity.
Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: Produces 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Nitrobenzyl b-D-thiogalactopyranoside is extensively used in scientific research, including:
Biochemistry: As a substrate for β-galactosidase assays to study enzyme kinetics and activity.
Molecular Biology: In gene expression studies where β-galactosidase is used as a reporter enzyme.
Industry: Used in quality control processes for enzyme production and activity verification.
作用机制
The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme recognizes the glycosidic bond and catalyzes its cleavage, resulting in the formation of 4-nitrobenzyl alcohol and thiogalactose. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays.
相似化合物的比较
Similar Compounds
4-Nitrophenyl β-D-galactopyranoside: Another substrate for β-galactosidase, producing a yellow product upon hydrolysis.
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.
Uniqueness
4-Nitrobenzyl b-D-thiogalactopyranoside is unique due to its thiol group, which can participate in additional chemical reactions, providing versatility in research applications. Its sensitivity and specificity for β-galactosidase make it a preferred choice in various assays.
属性
分子式 |
C13H17NO7S |
|---|---|
分子量 |
331.34 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(22)13(21-9)20-6-7-1-3-8(4-2-7)14(18)19/h1-4,9-13,15-17,22H,5-6H2/t9-,10+,11+,12-,13?/m1/s1 |
InChI 键 |
VEZIBCWRZTXKSQ-YMWOCUMHSA-N |
手性 SMILES |
C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)

![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)




![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)



![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
